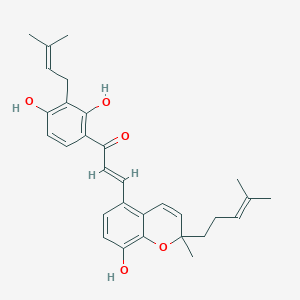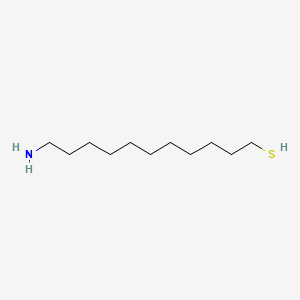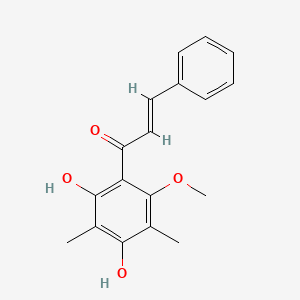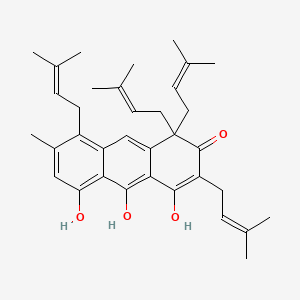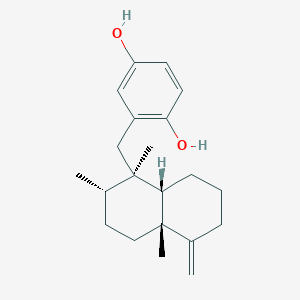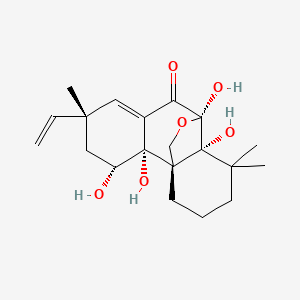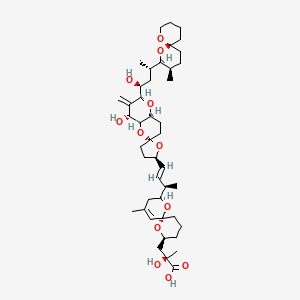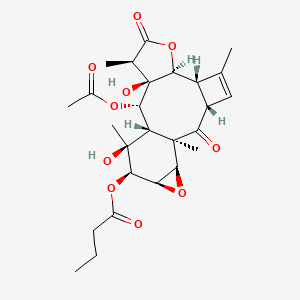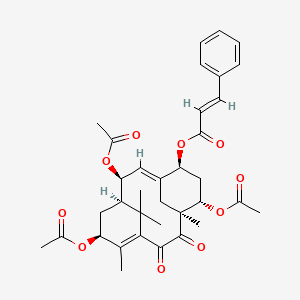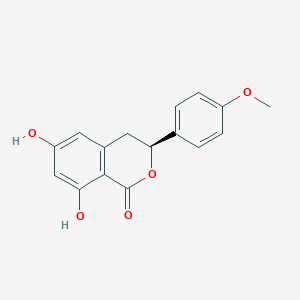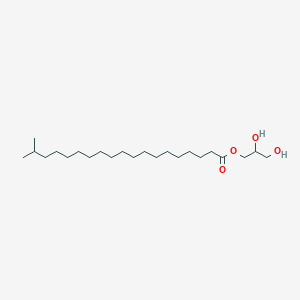
2,3-Dihydroxypropyl 18-methylnonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 18-methylnonadecanoate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antiviral Activity : (S)-9-(2,3-Dihydroxypropyl)adenine, a derivative of 2,3-Dihydroxypropyl, exhibits broad-spectrum antiviral activity. It inhibits the replication of several DNA and RNA viruses, including vaccinia, herpes simplex, measles, and vesicular stomatitis viruses (De Clercq, Descamps, De Somer, & Holý, 1978).
Chemical Recycling of Waste Plastics : A study demonstrates the efficient transformation of polyamides into ω-hydroxy alkanoic acids, utilizing supercritical methanol in the presence of glycolic acid, suggesting a potential application in chemical recycling of plastics (Kamimura et al., 2014).
Biosynthetic Studies : Research into the source of oxygen in the ether bond of glycerolipids indicates that 2,3-Dihydroxypropyl derivatives can play a role in understanding biochemical synthesis and transformations in biological systems (Snyder, Rainey, Blank, & Christie, 1970).
Biological Activity in Marine Compounds : Compounds related to 2,3-Dihydroxypropyl have been isolated from marine sources, like Indonesian sponges, and tested for various biological activities, including inhibition of enzymes and stimulation of immune responses (Parrish et al., 2014).
Synthesis of Fatty Acids and Derivatives : Studies on yeast species have shown the ability to hydroxylate long-chain compounds, converting them into glycosides of fatty acids, which is relevant for the synthesis of complex organic compounds (Heinz, Tulloch, & Spencer, 1969).
Antimicrobial Potential : Research into rhizospheric Actinomycetes has identified compounds including derivatives of 2,3-Dihydroxy fatty acids with significant antimicrobial potential, highlighting their importance in the development of new antimicrobial agents (Kumari, Menghani, & Mithal, 2019).
Polymer Science Applications : The compound has been used in the study of polymer science, specifically in the context of protection and polymerization of functional monomers, demonstrating its utility in materials science (Mori, Hirao, & Nakahama, 1994).
Medical Imaging : In the field of medical imaging, derivatives of 2,3-Dihydroxypropyl have been studied for their potential use in PET imaging, as evidenced by research on rat pulmonary fibrosis (Xiong et al., 2018).
Chemical Synthesis and Mechanisms : Research also delves into the acid-catalyzed cyclization of diols, where 2,3-Dihydroxypropyl derivatives serve as important subjects for understanding chemical reactions and mechanisms (Grée et al., 1992).
Antineoplastic Mechanisms : The compound has been investigated for its potential role in antineoplastic mechanisms, particularly in how it might affect intracellular pH regulation in cancer cells (Besson et al., 1996).
Propiedades
Nombre del producto |
2,3-Dihydroxypropyl 18-methylnonadecanoate |
|---|---|
Fórmula molecular |
C23H46O4 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 18-methylnonadecanoate |
InChI |
InChI=1S/C23H46O4/c1-21(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-23(26)27-20-22(25)19-24/h21-22,24-25H,3-20H2,1-2H3 |
Clave InChI |
ASGSROHYBOETMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Sinónimos |
AKD 2C AKD-2C AKD2C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



